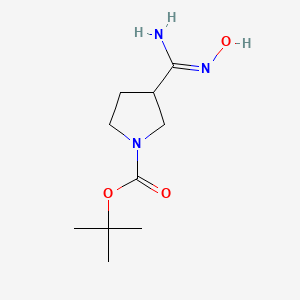

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine

CAS No.: 1352661-59-6

Cat. No.: VC4722683

Molecular Formula: C10H19N3O3

Molecular Weight: 229.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1352661-59-6 |

|---|---|

| Molecular Formula | C10H19N3O3 |

| Molecular Weight | 229.28 |

| IUPAC Name | tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |

| Standard InChI Key | ICMRUAQEVGWING-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N |

Introduction

Structural and Functional Features

The molecular structure of 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine comprises a five-membered pyrrolidine ring substituted at the 3-position with an N-hydroxycarbamimidoyl group () and at the 1-position with a Boc-protecting group (). This configuration imparts unique reactivity:

-

The Boc group enhances solubility in organic solvents and prevents unwanted side reactions at the nitrogen atom during synthetic modifications.

-

The N-hydroxycarbamimidoyl moiety offers sites for further functionalization, such as condensation reactions or metal coordination, making the compound valuable in heterocyclic chemistry .

A comparative analysis of related pyrrolidine derivatives highlights distinct structural advantages (Table 1).

Table 1: Comparative Properties of Pyrrolidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|

| 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine | 229.28 | Not reported | Boc, N-hydroxycarbamimidoyl | |

| (R)-(-)-1-Boc-3-hydroxypyrrolidine | 187.24 | Not reported | Boc, hydroxyl | |

| 1-Boc-3-(ethylaminomethyl)-pyrrolidine | 228.33 | 0.993 | Boc, ethylaminomethyl |

Synthesis and Preparation

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring precise substitution at the 3-position of the pyrrolidine ring requires careful control of reaction conditions, such as temperature and stoichiometry .

-

Purification: The polar nature of the N-hydroxycarbamimidoyl group complicates isolation, necessitating techniques like column chromatography or crystallization.

Physicochemical Properties

Experimental data for 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine remain limited, but computational predictions and analogs suggest:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) due to the Boc group’s hydrophobicity and the carbamimidoyl group’s polarity.

-

Stability: The Boc group confers stability under acidic conditions, but the N-hydroxycarbamimidoyl moiety may degrade under prolonged exposure to moisture or strong bases .

Biological and Pharmaceutical Applications

Pyrrolidine derivatives are pivotal in drug discovery, and 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine’s functional groups position it as a promising scaffold:

-

Enzyme Inhibition: The N-hydroxycarbamimidoyl group can chelate metal ions in enzyme active sites, potentially inhibiting metalloproteases or oxidoreductases.

-

Antimicrobial Agents: Structural analogs, such as Boc-protected hydroxypyrrolidines, exhibit activity against bacterial pathogens, suggesting unexplored potential for this compound .

Analytical Characterization

Advanced techniques confirm the compound’s identity and purity:

-

Spectroscopy:

-

Mass Spectrometry: A molecular ion peak at 229.28 confirms the molecular weight.

Future Directions

Research opportunities include:

-

Medicinal Chemistry: Functionalizing the N-hydroxycarbamimidoyl group to develop kinase inhibitors or antiviral agents.

-

Material Science: Exploring its use as a ligand in catalytic systems for asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume